Cyclohexanone, 3-(bromodifluoromethyl)-

Lipophilicity Drug Design Physicochemical Property

Cyclohexanone, 3-(bromodifluoromethyl)- (CAS 143033-73-2) is a fluorinated cyclohexanone derivative featuring a bromodifluoromethyl (–CF₂Br) substituent at the 3‑position of the cyclohexanone ring. With a molecular formula of C₇H₉BrF₂O and a molecular weight of 227.05 g/mol, this compound belongs to the broader class of CF₂X‑functionalized building blocks that are gaining attention in medicinal chemistry for their unique ability to serve as unconventional halogen bond (XB) donors while simultaneously modulating lipophilicity.

Molecular Formula C7H9BrF2O
Molecular Weight 227.05 g/mol
CAS No. 143033-73-2
Cat. No. B12555627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 3-(bromodifluoromethyl)-
CAS143033-73-2
Molecular FormulaC7H9BrF2O
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C(F)(F)Br
InChIInChI=1S/C7H9BrF2O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2
InChIKeyFEPDEUGFLBRCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone, 3-(bromodifluoromethyl)- (CAS 143033-73-2): A Specialized Fluorinated Building Block for Medicinal Chemistry


Cyclohexanone, 3-(bromodifluoromethyl)- (CAS 143033-73-2) is a fluorinated cyclohexanone derivative featuring a bromodifluoromethyl (–CF₂Br) substituent at the 3‑position of the cyclohexanone ring. With a molecular formula of C₇H₉BrF₂O and a molecular weight of 227.05 g/mol, this compound belongs to the broader class of CF₂X‑functionalized building blocks that are gaining attention in medicinal chemistry for their unique ability to serve as unconventional halogen bond (XB) donors while simultaneously modulating lipophilicity [1]. The –CF₂Br group combines the strong electron‑withdrawing effect of two fluorine atoms with the polarizable bromine atom, creating a reactive handle that can participate in nucleophilic substitution, metal‑halogen exchange, and halogen‑bond‑directed interactions [1]. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where the cyclohexanone scaffold provides a versatile platform for further elaboration into sp³‑rich, three‑dimensional drug candidates .

Why 3‑(Trifluoromethyl)cyclohexanone or 3‑(Chlorodifluoromethyl)cyclohexanone Cannot Substitute for 3‑(Bromodifluoromethyl)cyclohexanone in Research Applications


Substituting 3‑(bromodifluoromethyl)cyclohexanone with its closest in‑class analogs—such as 3‑(trifluoromethyl)cyclohexanone (CAS 585‑36‑4) or 3‑(chlorodifluoromethyl)cyclohexanone—is not straightforward because the –CF₂Br moiety delivers a distinctly different combination of halogen‑bond donor strength, lipophilicity, and chemical stability compared to –CF₃ or –CF₂Cl. The –CF₃ group is incapable of acting as a halogen bond donor due to the absence of a σ‑hole on fluorine, whereas the –CF₂Br group provides a well‑characterized σ‑hole with a complex formation energy of −15.4 kJ mol⁻¹ (at 3.1 Å interaction distance) [1]. Furthermore, the GSH chemical stability of –CF₂Br‑bearing ethers (t₁/₂ ≈ 5.3 h) differs substantially from that of –CF₂Cl ethers (t₁/₂ > 1200 h), meaning that interchange directly impacts experimental outcomes in metabolic stability screening [1]. These differentiated physicochemical properties underscore the fact that in‑class compounds are not functionally interchangeable when halogen bonding, reactivity tuning, or stability modulation is required.

Quantitative Differentiation Evidence for 3‑(Bromodifluoromethyl)cyclohexanone vs. Closest Analogs


Lipophilicity Increase of 3‑(Bromodifluoromethyl)cyclohexanone Compared to Its Trifluoromethyl Analog

The predicted octanol‑water partition coefficient (LogP) of 3‑(bromodifluoromethyl)cyclohexanone is 2.73, compared to LogP = 2.31 for 3‑(trifluoromethyl)cyclohexanone (CAS 585‑36‑4), representing a ΔLogP of approximately +0.42 units, while both compounds share an identical polar surface area (PSA) of 17.07 Ų . This indicates that the –CF₂Br group increases lipophilicity relative to –CF₃ without increasing topological polar surface area, a favorable profile for enhancing passive membrane permeability while maintaining the potential for halogen bonding.

Lipophilicity Drug Design Physicochemical Property

Halogen Bond Donor Capacity of the –CF₂Br Group: Quantitative Advantage over –CF₃ and –CF₂Cl

The –CF₂Br moiety in model compounds demonstrates a halogen bond complex formation energy of −15.4 kJ mol⁻¹ with an interaction distance of 3.1 Å, as determined by quantum mechanical calculations on CF₂X‑substituted ethers (computational model system) [1]. In contrast, the –CF₃ group lacks a σ‑hole entirely and cannot serve as a halogen bond donor. While –CF₂I shows a stronger halogen bond (−24.0 kJ mol⁻¹, 2.9 Å), –CF₂Br offers a balanced profile of moderate halogen bond strength combined with greater synthetic tractability and better chemical stability than –CF₂I [1].

Halogen Bonding Medicinal Chemistry Fragment-Based Drug Discovery

Chemical Stability Differentiation: –CF₂Br Exhibits Distinct GSH Reactivity Profile Compared to –CF₂Cl and –CF₂H

In a glutathione (GSH) stability assay conducted on CF₂X‑substituted ether model compounds (250 μM test compound, 5 mM GSH, 100 μM internal standard, 37 °C, pH 7.4 PBS with 10% v/v ACN), the –CF₂Br‑bearing ether (compound 6d) exhibited a half‑life (t₁/₂) of 5.3 hours [1]. In stark contrast, the –CF₂Cl analog (compound 6c) and the –CF₂H analog (compound 6a) both displayed t₁/₂ values exceeding 1200 hours under identical conditions. This nearly 230‑fold difference in GSH stability indicates that –CF₂Br has a significantly higher inherent electrophilic reactivity toward biological thiols, a property that can be strategically exploited for covalent inhibitor design or, conversely, necessitates careful consideration when chemical stability is paramount.

Chemical Stability Metabolic Stability Drug Discovery

Synthetic Versatility: The C–Br Bond as a Divergent Functionalization Handle vs. C–Cl or C–F Analogs

The carbon–bromine bond in the –CF₂Br group of 3‑(bromodifluoromethyl)cyclohexanone is significantly more reactive in nucleophilic substitution and metal‑halogen exchange reactions compared to the C–Cl bond in –CF₂Cl analogs or the inert C–F bonds in –CF₃ analogs. While direct quantitative kinetic data comparing the exact cyclohexanone derivatives are not available in the primary literature, the well‑established reactivity hierarchy of C–Br > C–Cl >> C–F in Sₙ2 and oxidative addition pathways is a fundamental principle of organohalogen chemistry . This reactivity enables 3‑(bromodifluoromethyl)cyclohexanone to serve as a platform for further derivatization—including conversion to –CF₂H, –CF₂Ar, or –CF₂NR₂ groups—that is not accessible starting from the corresponding –CF₃ compound without harsh C–F activation conditions.

Synthetic Chemistry Cross-Coupling Building Block

Lipophilicity Tuning with Retention of Halogen Bond Donor Capability: Combined Advantage over –CF₃

A unique feature of 3‑(bromodifluoromethyl)cyclohexanone is that it simultaneously increases lipophilicity (ΔLogP ≈ +0.42 vs. the –CF₃ analog) while introducing a halogen bond donor function. This dual-modulation capability is not achievable with 3‑(trifluoromethyl)cyclohexanone, which can increase lipophilicity but cannot participate in halogen bonding [1]. Analysis of the CF₂X model compound series (Vaas et al., 2023) demonstrates that within the –CF₂X series, lipophilicity increases in the order –CF₂Cl < –CF₂Br < –CF₂I, while halogen bond strength follows the same trend [1]. The –CF₂Br group thus occupies a strategic 'sweet spot'—providing meaningful halogen bond donor capacity (–15.4 kJ mol⁻¹) without the excessive reactivity and potential toxicity concerns associated with –CF₂I.

Lipophilicity Halogen Bond Physicochemical Profile

Predicted Solubility and Drug‑Likeness Profile of the –CF₂Br Cyclohexanone Scaffold

Computational predictions on structurally related CF₂X‑substituted compounds suggest that –CF₂Br‑bearing fragments possess kinetic solubilities on the order of 10 mM (QikProp prediction for ether 6d) and LogS values indicating moderate aqueous solubility [1]. While the –CF₂H analog 6a is predicted to be substantially more soluble (≈46 mM), its inability to act as a halogen bond donor limits its utility in XB‑based design. The –CF₂Br fragment thus offers a compromise between sufficient aqueous solubility for biochemical assay compatibility and the lipophilicity required for cell permeability, consistent with Lipinski‑compliant physicochemical space [1].

Drug‑Likeness Solubility ADME Prediction

High‑Value Application Scenarios for 3‑(Bromodifluoromethyl)cyclohexanone Based on Differentiated Evidence


Fragment‑Based Drug Discovery (FBDD): Exploiting CF₂Br‑Mediated Halogen Bonding for Novel Binding Modes

In fragment‑based screening campaigns, 3‑(bromodifluoromethyl)cyclohexanone can serve as a core scaffold for constructing halogen‑enriched fragment libraries (HEFLibs). The –CF₂Br group provides a measurable halogen bond interaction (−15.4 kJ mol⁻¹) with backbone carbonyl oxygens in kinase ATP‑binding pockets, as demonstrated by the JNK3 co‑crystal structure of fragment 23 featuring a CF₂Br···O=P halogen bond [1]. This directional interaction is structurally impossible to achieve with –CF₃ fragments and offers an underexploited vector for intellectual property generation.

Covalent Inhibitor and Chemical Probe Development: Leveraging the Tunable Electrophilicity of the –CF₂Br Warhead

The moderate GSH reactivity of the –CF₂Br group (t₁/₂ ≈ 5.3 h in ether model systems) positions 3‑(bromodifluoromethyl)cyclohexanone as a strategic starting point for designing targeted covalent inhibitors (TCIs) [1]. Unlike the highly reactive –CF₂I group (t₁/₂ ≈ 7.2 h) or the essentially inert –CF₂Cl group (t₁/₂ > 1200 h), the –CF₂Br warhead offers a balanced reactivity profile that can be further tuned through scaffold substitution to achieve the desired target‑engagement kinetics while minimizing off‑target thiol reactivity.

Lead Optimization for Membrane‑Permeable Drug Candidates with Halogen Bond Donor Capacity

For lead series requiring enhanced membrane permeability, the +0.42 LogP increase of 3‑(bromodifluoromethyl)cyclohexanone relative to its –CF₃ analog—achieved without increasing PSA [1]—provides a quantifiable advantage in passive diffusion across lipid bilayers. When combined with the halogen bond donor function, this building block enables simultaneous optimization of permeability and target binding affinity, reducing the number of design‑make‑test cycles required during lead optimization .

Late‑Stage Diversification Platform for Fluorinated Compound Libraries

The C–Br bond in 3‑(bromodifluoromethyl)cyclohexanone serves as a versatile synthetic handle for late‑stage functionalization via metal‑halogen exchange, photoredox catalysis, or nucleophilic substitution. This enables the controlled conversion of –CF₂Br to –CF₂H, –CF₂Ar, –CF₂NR₂, or other fluorinated motifs from a single advanced intermediate, supporting efficient SAR exploration in medicinal chemistry and agrochemical development programs where rapid analog generation is critical [1].

Quote Request

Request a Quote for Cyclohexanone, 3-(bromodifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.